
2-Butenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE, also known as p-Tolyl (E)-but-2-enoate, is an organic compound with the molecular formula C11H12O2. It is an ester derived from 4-methylphenol (p-cresol) and crotonic acid. This compound is known for its applications in organic synthesis and various industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE typically involves the esterification of 4-methylphenol with crotonic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 4-methylphenylbutanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways to exert their effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Methyl (2E)-3-(4-methylphenyl)but-2-enoate
- Propyl (2E)-3-(4-methylphenyl)but-2-enoate
- Butyl (2E)-3-(4-methylphenyl)but-2-enoate
Uniqueness
ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from other similar compounds due to variations in the alkyl chain length and steric effects .
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
ethyl (E)-3-(4-methylphenyl)but-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-4-15-13(14)9-11(3)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3/b11-9+ |
InChI 键 |
WVWVJVVXPXGLTC-PKNBQFBNSA-N |
手性 SMILES |
CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)C |
规范 SMILES |
CCOC(=O)C=C(C)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
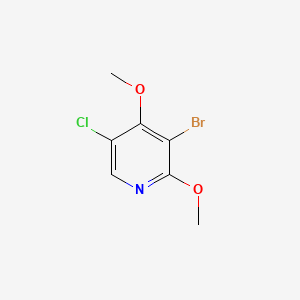
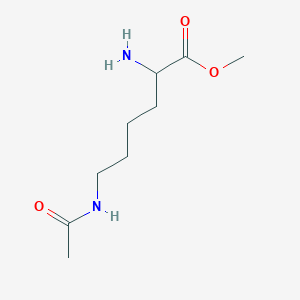
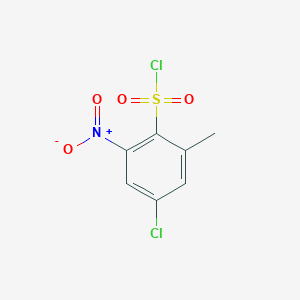
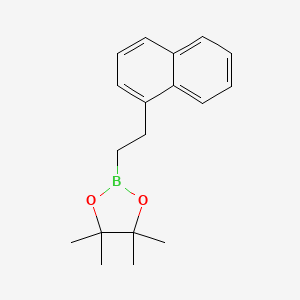
![tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)
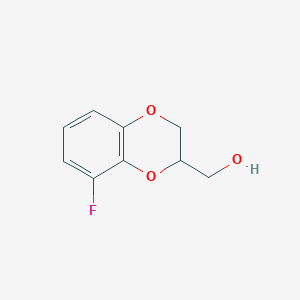
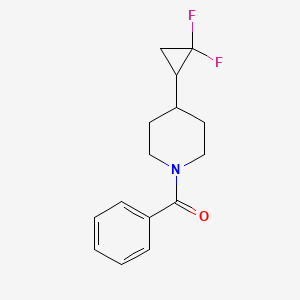
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
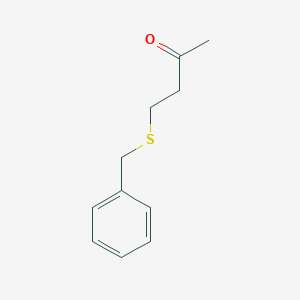
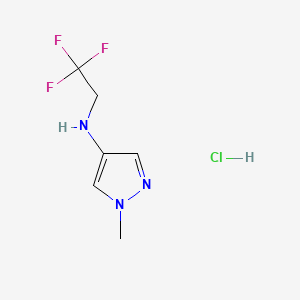
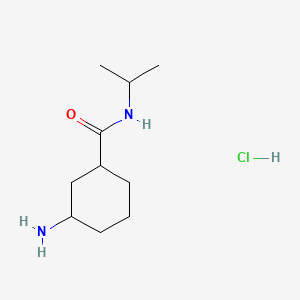
![8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B13457949.png)
![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)
